molecular formula C9H12N2O4 B14066140 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol CAS No. 92982-24-6

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol

Cat. No.: B14066140
CAS No.: 92982-24-6
M. Wt: 212.20 g/mol
InChI Key: AVALIEPHWXVQNC-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is a chemical compound that belongs to the class of nitroanilines. Nitroanilines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and agrochemicals. This compound is characterized by the presence of a nitro group (-NO2), a hydroxypropyl group (-CH2CH(OH)CH3), and an aminophenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol typically involves the nitration of N-(2-Hydroxypropyl)-4-Aminophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, alkyl halides.

Major Products Formed

    Oxidation: 3-Amino-N-(2-Hydroxypropyl)-4-Aminophenol.

    Reduction: 3-Nitroso-N-(2-Hydroxypropyl)-4-Aminophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitro-N-methylaniline
  • 2-Amino-4-nitro-N-methylaniline
  • 4-Fluoro-3-nitroaniline

Uniqueness

3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties compared to other nitroanilines. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

CAS No.

92982-24-6

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-(2-hydroxypropylamino)-3-nitrophenol

InChI

InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3

InChI Key

AVALIEPHWXVQNC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O

Origin of Product

United States

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